molecular formula C15H17N3O B11766014 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B11766014
M. Wt: 255.31 g/mol
InChI Key: JOSYJEXXNJASKN-UHFFFAOYSA-N
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Description

Bicyclic Heteroaromatic System Configuration

The compound’s scaffold comprises a 1,6-naphthyridine core, featuring two fused six-membered rings: a partially saturated tetrahydropyridine ring (positions 5–8) and a pyridone ring (positions 1–4). The pyridone ring adopts a planar conformation due to aromatic π-delocalization, while the tetrahydropyridine ring exhibits a chair-like conformation, as observed in related naphthyridine derivatives. The nitrogen atoms at positions 1 and 6 create a dipolar environment, influencing hydrogen-bonding capabilities and electronic distribution.

Tautomeric Forms and Ring-Chair Conformations

The 2(1H)-one group enables keto-enol tautomerism, though crystallographic studies of analogous compounds suggest the keto form predominates in the solid state. The tetrahydropyridine ring’s chair conformation minimizes steric strain between the benzyl substituent at C6 and the amino group at C3. Density functional theory (DFT) calculations on similar systems predict an energy barrier of ~5–7 kcal/mol for ring inversion, indicating conformational flexibility in solution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

3-amino-6-benzyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/C15H17N3O/c16-13-8-12-10-18(7-6-14(12)17-15(13)19)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10,16H2,(H,17,19)

InChI Key

JOSYJEXXNJASKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)N)CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H17N3O
  • Molecular Weight : 241.31 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of 3-amino derivatives of naphthyridines typically involves multi-step reactions including cyclization and substitution processes. Various methods have been explored for synthesizing this compound with varying yields and purities.

Antitumor Activity

Research indicates that compounds within the naphthyridine class exhibit significant antitumor properties. A study highlighted that derivatives of 1,6-naphthyridin-2(1H)-ones were evaluated for their antitumor activity against various cancer cell lines. Notably, these compounds demonstrated cytotoxicity against melanoma cells (IC50 values in the low micromolar range) .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects. It has shown potential as a monoamine oxidase (MAO) inhibitor, which is significant in the treatment of depression and other mood disorders. In vitro assays revealed that certain naphthyridine derivatives inhibited MAO-B activity effectively .

Antiviral Activity

In addition to its antitumor properties, there is emerging evidence regarding the antiviral activity of naphthyridine derivatives. Some studies have reported that these compounds can inhibit HIV reverse transcriptase (RT) associated RNase H activity, suggesting a mechanism for potential antiviral efficacy .

Case Studies

StudyFindings
Antitumor Evaluation The compound exhibited IC50 values of 0.5 - 5 µM against melanoma and breast cancer cell lines .
Neuropharmacological Assessment Demonstrated inhibition of MAO-B with an IC50 value of approximately 1.35 µM .
Antiviral Activity Showed effective inhibition of HIV RT-associated RNase H with EC50 values around 10 µM .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Antitumor Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • MAO Inhibition : Competitive inhibition at the active site leads to increased levels of neurotransmitters such as serotonin and dopamine.
  • Antiviral Mechanism : Interference with viral replication processes by inhibiting key enzymes involved in viral RNA processing.

Scientific Research Applications

Antimicrobial Properties

Naphthyridine derivatives, including 3-amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria .

Anticancer Activity

The compound has shown potential as an anticancer agent. Studies have reported that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models. For instance, certain derivatives have been found to exhibit cytotoxic effects against human cancer cell lines such as HeLa and HL-60 .

Neuroprotective Effects

There is growing evidence that this compound may possess neuroprotective properties. It has been investigated for its ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Alzheimer's . The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine.

Anti-inflammatory Activity

The anti-inflammatory potential of naphthyridine derivatives has also been explored. These compounds can modulate inflammatory pathways and have been studied for their effects on cytokine production and immune response .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been documented in the literature .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications at specific positions on the naphthyridine ring can enhance potency and selectivity against target enzymes or receptors . The presence of the amino group at position 3 is particularly significant for the biological activity of this compound.

Anticancer Research

A study published in 2023 investigated the anticancer properties of various naphthyridine derivatives including this compound. The results indicated that these compounds exhibited IC50 values in the micromolar range against several cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Neuroprotection in Animal Models

Research conducted on animal models showed that administration of naphthyridine derivatives led to significant neuroprotective effects following induced ischemic events. The compounds were found to reduce neuronal death and improve recovery outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

6-Benzyl vs. 7-Benzyl Derivatives
  • 6-Benzyl variant (e.g., 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, CAS: 601514-58-3):
    • Exhibits moderate yields (~44–87%) in alkylation reactions using bromoalkanes or benzyl halides .
    • The benzyl group at position 6 likely stabilizes the bicyclic core and enhances binding to hydrophobic pockets in enzymes .
  • 7-Benzyl variant (e.g., 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one, CAS: 869640-41-5):
    • Shows lower synthetic yields (~31%) due to steric hindrance at position 7 .
    • Positional isomerism may alter selectivity for kinase targets like c-Src, where substituent orientation is critical .
3-Amino vs. 3-Methyl Derivatives
  • 3-Amino substitution (target compound): The amino group increases solubility and enables hydrogen bonding, as seen in antitumor analogs with IC₅₀ values ~76 μM against leukemia cells (MOLM-13) .
  • 3-Methyl substitution (e.g., 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine): Synthesized via BF₃-catalyzed cyclization (23% yield) .

Functional Group Modifications

Amino vs. Hydroxymethyl Groups
  • 5-Hydroxymethyl-1,6-naphthyridin-2(1H)-ones (e.g., cardiotonic agents): Hydroxymethyl groups improve water solubility and cardiotonic activity via ester prodrug formation . In contrast, the 3-amino group in the target compound may target different pathways (e.g., kinase inhibition) .
Halogenated Derivatives
  • 3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS: 301666-81-9): Bromine at position 3 enables further functionalization via cross-coupling reactions but introduces toxicity risks . The amino group in the target compound avoids halogen-related liabilities while retaining reactivity for derivatization .

Key Research Findings

  • Synthetic Accessibility : The target compound is synthesized via alkylation of 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one intermediates under basic conditions, yielding 28–76% depending on substituents .
  • Selectivity: Unlike 1,8-naphthyridinones, which show 10³-fold lower kinase inhibition, the 1,6-naphthyridine scaffold maintains potency by preserving critical hydrogen-bonding motifs .
  • Antitumor Potential: Tetrahydro-1,6-naphthyridin-2(1H)-ones with amino groups exhibit cytotoxicity against leukemia cells, suggesting the target compound’s therapeutic relevance .

Preparation Methods

Core Naphthyridine Ring Construction via Sonogashira Coupling and Cyclization

The synthesis of tetrahydro-naphthyridine scaffolds often begins with pyridine derivatives. A double Sonogashira reaction between 2,5-dibromopyridine (3 ) and acetylenic alcohols or propargylamines enables the formation of diyne intermediates, which undergo Chichibabin cyclization to yield 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives . For example, Hartner et al. demonstrated that treating 2,5-dibromopyridine with acetylenic alcohol 4a under Pd catalysis generates a diyne intermediate, which cyclizes in the presence of ammonia to form the tetrahydro-naphthyridine core . Adapting this method, the 1,6-naphthyridine isomer could be accessed by modifying the substitution pattern of the pyridine precursor.

Key to this approach is the regioselective installation of the benzyl group at C-6. Palladium-catalyzed hydrogenation of a pre-functionalized intermediate, as seen in the synthesis of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, provides a viable pathway . Here, a tert-butyl carbamate-protated intermediate undergoes hydrogenolysis with Pd(OH)₂/C and Hünig’s base, yielding the benzyl-substituted product in 87% yield .

Introduction of the 3-Amino Group via Nucleophilic Substitution

Amination at the C-3 position is achieved through nucleophilic displacement of a chloro or nitro group. In a study by PMC, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (1a–c ) reacted with cyclic amines (e.g., piperidine) to yield 1-amino-3-chloro derivatives (2a–i ) . Further treatment with 2-aminoethanol facilitated rearrangement to 1-amino-3-oxo-2,7-naphthyridines, highlighting the feasibility of introducing oxygen and nitrogen functionalities at adjacent positions .

For the target compound, replacing the chloro group at C-3 with an amino group requires optimized conditions. A two-step protocol involving:

  • Chlorination : Treatment of the naphthyridine core with POCl₃ or PCl₅ to install a chloro leaving group.

  • Amination : Displacement with aqueous ammonia or benzylamine under reflux, as demonstrated in the synthesis of 3-amino-1,5-naphthyridines .

Notably, the use of azepane or piperidine in ethanol at reflux for 3 hours achieved 54–58% yields for analogous aminations .

Enantioselective Hydrogenation for Chiral Intermediate Access

Asymmetric synthesis of tetrahydro-naphthyridines, as reported by ACS, employs enantioselective transfer hydrogenation. For instance, dihydronaphthyridine 17 was reduced using a chiral Rh catalyst to achieve >99.9% enantiomeric excess (ee) . Applying this methodology to a 3-keto intermediate could yield the 3-amino derivative via reductive amination.

A proposed route involves:

  • Step 1 : Heck coupling of 2-chloropyridine 23 with ethylene to form a vinyl intermediate.

  • Step 2 : Cyclization and amination in a one-pot process to generate dihydronaphthyridine 17 .

  • Step 3 : Enantioselective hydrogenation with [(R,R)-TsDPEN]RuCl(p-cymene) to install the benzyl group stereoselectively .

Comparative Analysis of Synthetic Routes

MethodKey StepsReagents/ConditionsYieldReference
Sonogashira CyclizationDouble coupling, Chichibabin cyclizationPd(PPh₃)₄, CuI, NH₃/MeOH72%
Nucleophilic AminationCl → NH₂ substitutionPiperidine, EtOH, reflux54–58%
Asymmetric HydrogenationTransfer hydrogenation[(R,R)-TsDPEN]RuCl(p-cymene), HCO₂H89%
Benzylation via HydrogenolysisPd-catalyzed hydrogenationPd(OH)₂/C, Hünig’s base, H₂87%

Mechanistic Considerations and Optimization Challenges

  • Regioselectivity in Cyclization : The position of ring closure (1,6- vs. 1,8-naphthyridine) depends on the steric and electronic effects of substituents. Electron-withdrawing groups at C-2 of pyridine favor 1,6-cyclization .

  • Amination Efficiency : Steric hindrance at C-3 necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures for satisfactory conversion .

  • Catalyst Recovery : Heterogeneous catalysts like Pd(OH)₂/C enable easier recycling, critical for large-scale synthesis .

Q & A

Q. What are the established synthetic routes for 3-amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one?

The synthesis typically involves cyclocondensation reactions. A validated method uses 1-benzyl-4-piperidinone and 3-aminoacrolein in the presence of BF₃·Et₂O and pyridine, followed by reflux in xylene to yield the bicyclic structure . Alternative routes may include functional group modifications, such as introducing amino groups via reductive amination or nucleophilic substitution. Reaction optimization (e.g., solvent choice, temperature) is critical to achieving >50% yields.

Q. How is the bicyclic structure of this compound confirmed spectroscopically?

Structural confirmation relies on a combination of techniques:

  • ¹H/¹³C NMR : Distinct signals for the benzyl group (δ 7.2–7.4 ppm for aromatic protons; δ 45–50 ppm for the CH₂ linker) and the tetrahydro-naphthyridine core (δ 2.5–3.5 ppm for methylene groups) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 298.1684 for C₁₅H₁₉N₃O) .
  • X-ray Crystallography : Resolves ambiguities in ring conformation and hydrogen-bonding patterns .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

  • Enzyme Inhibition : Kinase or protease assays (e.g., c-Src kinase inhibition, as seen in structurally related naphthyridines ).
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ≤10 µM .
  • Solubility/Stability : HPLC-based pharmacokinetic profiling in simulated physiological buffers (pH 2–7.4) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the benzyl-substituted naphthyridine core?

Key factors include:

  • Catalyst Selection : BF₃·Et₂O enhances cyclization efficiency compared to weaker Lewis acids .
  • Temperature Control : Reflux in xylene (135–140°C) minimizes side reactions like over-oxidation .
  • Purification Strategies : Use of silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product from unreacted intermediates .

Q. What strategies address contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NOE correlations in NMR) may arise from conformational flexibility. Solutions include:

  • Variable-Temperature NMR : Resolves dynamic effects by analyzing spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to clarify connectivity .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .

Q. How does the benzyl substituent influence biological activity compared to other alkyl/aryl groups?

Structure-activity relationship (SAR) studies reveal:

  • Enhanced Lipophilicity : The benzyl group improves membrane permeability, increasing cellular uptake (logP ≈ 2.5 vs. 1.8 for methyl analogs) .
  • Target Affinity : Benzyl derivatives show 3–5× higher c-Src kinase inhibition (IC₅₀ = 0.8 µM) than methyl-substituted analogs due to π-π stacking with hydrophobic kinase pockets .
  • Toxicity Trade-offs : Benzyl substitution may increase cytotoxicity (CC₅₀ = 15 µM in HEK293 cells) compared to less bulky groups .

Q. What methodologies resolve instability issues in aqueous solutions during pharmacokinetic studies?

Instability (e.g., hydrolysis of the lactam ring) can be mitigated by:

  • pH Adjustment : Buffering solutions to pH 5–6 reduces degradation rates .
  • Prodrug Design : Acetylation of the amino group improves solubility and delays hydrolysis .
  • Lyophilization : Freeze-drying with stabilizers (e.g., mannitol) enhances long-term storage stability .

Key Recommendations

  • Prioritize BF₃-catalyzed synthesis for scalable production .
  • Combine X-ray crystallography and DFT modeling for robust structural validation .
  • Explore prodrug derivatives to balance activity and stability .

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